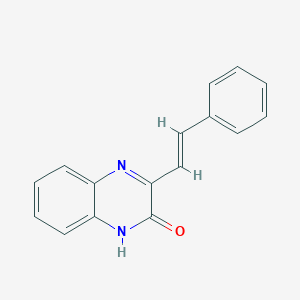
3-(2-phenylvinyl)-2(1H)-quinoxalinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-phenylvinyl)-2(1H)-quinoxalinone is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. It belongs to the class of quinoxalinone derivatives, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
3-(2-phenylvinyl)-2(1H)-quinoxalinone has been studied extensively for its potential use in various therapeutic applications. It has been shown to have antioxidant, anti-inflammatory, and anticancer properties. It has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 3-(2-phenylvinyl)-2(1H)-quinoxalinone is not fully understood. However, it has been suggested that it exerts its biological effects by modulating various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. It has also been reported to inhibit the activity of certain enzymes, such as COX-2 and MMP-9.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-phenylvinyl)-2(1H)-quinoxalinone has a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in many diseases, including cancer and neurodegenerative diseases. It has also been reported to induce apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(2-phenylvinyl)-2(1H)-quinoxalinone in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it suitable for large-scale experiments. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Zukünftige Richtungen
There are several future directions for research on 3-(2-phenylvinyl)-2(1H)-quinoxalinone. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to elucidate its mechanism of action and to determine its efficacy in preclinical models. Another area of interest is its potential use as an anticancer agent. Studies are needed to investigate its effects in different types of cancer cells and to determine its safety and efficacy in animal models. Additionally, there is a need for further studies to investigate its potential use in other therapeutic applications, such as anti-inflammatory and antioxidant agents.
Synthesemethoden
The synthesis of 3-(2-phenylvinyl)-2(1H)-quinoxalinone involves the reaction of 2-nitroaniline with benzaldehyde in the presence of a catalyst. The resulting intermediate is then reduced with iron powder to yield the final product. This method has been reported to have a high yield and purity, making it suitable for large-scale synthesis.
Eigenschaften
CAS-Nummer |
6323-89-3 |
|---|---|
Molekularformel |
C16H12N2O |
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
3-[(E)-2-phenylethenyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C16H12N2O/c19-16-15(11-10-12-6-2-1-3-7-12)17-13-8-4-5-9-14(13)18-16/h1-11H,(H,18,19)/b11-10+ |
InChI-Schlüssel |
YJELPRGDOSBSKK-ZHACJKMWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3NC2=O |
SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3NC2=O |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3NC2=O |
Andere CAS-Nummern |
6323-89-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




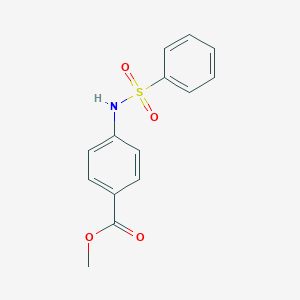
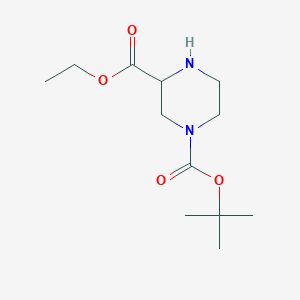


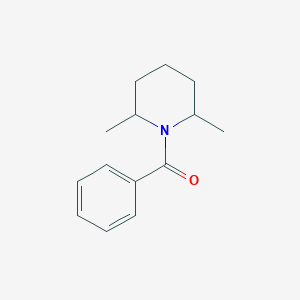


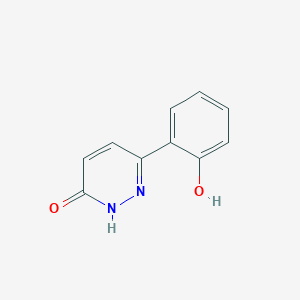
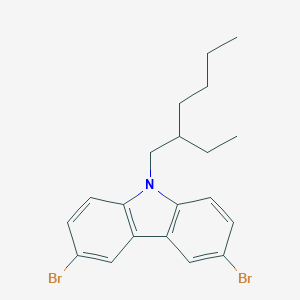


![Spiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B182482.png)
![(2,5-dioxopyrrolidin-1-yl) 6-[[2-[[(3S,5R,8R,9S,10S,12R,13S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]acetyl]amino]hexanoate](/img/structure/B182483.png)